1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
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Overview
Description
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine is a fluorinated organic compound with the molecular formula C8H15F3N2 This compound is characterized by the presence of a piperazine ring substituted with a trifluoromethyl group and a dimethylpropyl group
Preparation Methods
The synthesis of 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine typically involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine can be compared with other fluorinated piperazine derivatives, such as:
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)-4-methylpiperazine: This compound has a similar structure but with an additional methyl group on the piperazine ring, which can alter its chemical and biological properties.
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)-4-ethylpiperazine: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-8(2,9(10,11)12)7-14-5-3-13-4-6-14/h13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMNPSBCGJARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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